molecular formula C17H23FN2O4S B5589318 (4aS*,7aR*)-1-[(2-fluorophenyl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS*,7aR*)-1-[(2-fluorophenyl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5589318
M. Wt: 370.4 g/mol
InChI Key: RJNZQTCFLZVLTE-CVEARBPZSA-N
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Description

The synthesis and analysis of complex organic compounds, such as "(4aS*,7aR*)-1-[(2-fluorophenyl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide," involve detailed organic synthesis strategies, molecular structure elucidation, and the study of chemical and physical properties. These processes are crucial for understanding the compound's behavior, reactivity, and potential applications in various fields such as pharmaceuticals, materials science, and chemistry.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, cyclization, and functional group transformations are common. For example, the synthesis of pyrazole and pyrazolopyrimidine derivatives is achieved through reactions involving hydrazine hydrate with different substrates, indicating the versatility of nitrogen-based heterocycles in constructing complex molecular architectures (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The determination of molecular structure is essential and is usually achieved through techniques such as NMR spectroscopy, X-ray crystallography, and IR spectroscopy. These techniques provide insights into the compound's stereochemistry, conformation, and functional groups. For instance, the structure of pyrazolo[1,5-a]pyrimidine derivatives was elucidated using NMR and X-ray diffraction, showcasing the importance of structural analysis in understanding compound frameworks (Chimichi et al., 1996).

Chemical Reactions and Properties

Chemical reactions of complex molecules involve understanding their reactivity and interaction with various reagents. This includes nucleophilic and electrophilic substitutions, addition reactions, and more. The study of these reactions helps in modifying the compound for specific purposes or improving its properties. For example, the reactivity of pyrazoline derivatives under different conditions can lead to the formation of various products, showcasing the compound's versatility in chemical transformations (Reddy, Srinivas, & Nagaraj, 2009).

properties

IUPAC Name

1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4S/c1-24-9-8-19-6-7-20(16-12-25(22,23)11-15(16)19)17(21)10-13-4-2-3-5-14(13)18/h2-5,15-16H,6-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNZQTCFLZVLTE-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-(2-fluorophenyl)ethanone

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